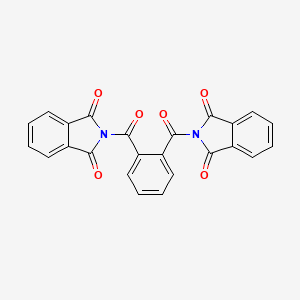
Isophthaloyl bisphthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isophthaloyl bisphthalimide is an organic compound with the molecular formula C24H12N2O6. It is a derivative of phthalimide and isophthalic acid, characterized by two phthalimide groups connected through an isophthaloyl linkage. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Isophthaloyl bisphthalimide can be synthesized through the reaction of isophthaloyl chloride with phthalimide. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the bisphthalimide linkage. The reaction is carried out under controlled conditions, often in an organic solvent like dimethylacetamide (DMAc), to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions
Isophthaloyl bisphthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phthalimide groups can be replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form polyimides, which are valuable in the production of high-performance polymers.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide and organic solvents such as DMAc. The reactions are typically carried out at elevated temperatures to ensure complete conversion and high yield .
Major Products Formed
The major products formed from reactions involving this compound include various polyimides and substituted phthalimides, which have applications in materials science and polymer chemistry .
科学研究应用
Isophthaloyl bisphthalimide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the development of biologically active compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the production of high-performance materials, such as polyimides, which are used in aerospace, electronics, and other advanced technologies
作用机制
The mechanism of action of isophthaloyl bisphthalimide involves its ability to form stable imide linkages, which contribute to its chemical stability and reactivity. The compound interacts with various molecular targets through its phthalimide groups, enabling it to participate in a range of chemical reactions. The pathways involved in its action include nucleophilic substitution and condensation reactions, which are facilitated by the presence of electrophilic carbonyl groups in the phthalimide moieties .
相似化合物的比较
Isophthaloyl bisphthalimide can be compared with other similar compounds, such as:
Terephthaloyl bisphthalimide: Similar in structure but with a different arrangement of the phthalimide groups, leading to distinct chemical properties.
Adipoyl bisphthalimide: Contains an adipoyl linkage instead of an isophthaloyl linkage, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical properties and makes it suitable for specialized applications in various fields.
生物活性
Isophthaloyl bisphthalimide (IBP) is a compound of interest in various fields, including medicinal chemistry and materials science. Its biological activity has been explored through several studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes two phthalimide units connected by an isophthaloyl moiety. This configuration allows for multiple hydrogen bonding interactions, which are crucial for its biological activity. The compound's molecular formula is C19H12N2O4, and it has a molecular weight of 336.31 g/mol.
The biological activity of IBP can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that IBP exhibits:
- Antioxidant Activity : IBP has been reported to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : The compound demonstrates inhibitory effects against a range of bacterial strains, suggesting potential use as an antimicrobial agent.
- Cytotoxic Effects : In vitro studies indicate that IBP can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Study :
A study evaluated the antioxidant capacity of IBP using DPPH radical scavenging assays. Results indicated that IBP exhibited significant scavenging activity, with an IC50 value comparable to known antioxidants like ascorbic acid. -
Antimicrobial Evaluation :
In a series of experiments, IBP was tested against common pathogens such as E. coli and S. aureus. The results showed that IBP had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a natural antimicrobial agent. -
Cytotoxicity in Cancer Cells :
A study conducted on MCF-7 breast cancer cells revealed that treatment with IBP resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that IBP induced apoptosis through the activation of caspase pathways.
属性
CAS 编号 |
7399-06-6 |
|---|---|
分子式 |
C24H12N2O6 |
分子量 |
424.4 g/mol |
IUPAC 名称 |
2-[2-(1,3-dioxoisoindole-2-carbonyl)benzoyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H12N2O6/c27-19-13-7-1-2-8-14(13)20(28)25(19)23(31)17-11-5-6-12-18(17)24(32)26-21(29)15-9-3-4-10-16(15)22(26)30/h1-12H |
InChI 键 |
SRIIIFUSFCETPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3C(=O)N4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















